Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a seven-membered azepane ring at position 4, a phenyl group at position 1, and an ester moiety at position 2. The azepan-1-yl group introduces a secondary amine, which may enhance solubility and hydrogen-bonding capacity compared to other substituents.
Properties
IUPAC Name |
ethyl 4-(azepan-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-19(24)18-16(21-12-8-3-4-9-13-21)14-17(23)22(20-18)15-10-6-5-7-11-15/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTWBRNGQXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate to form the pyridazine core. This intermediate is then reacted with azepane under specific conditions to introduce the azepane ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and azepane groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Pyridazine derivatives are often modified at positions 1, 3, 4, and 6 to tune physicochemical and biological properties. Below is a comparison of key analogues:
Table 1: Substituent Variations and Physical Properties of Pyridazine Derivatives
Physicochemical Properties
- Melting Points : Hydroxyphenyl derivatives (12d: 220–223°C) exhibit higher melting points due to intermolecular H-bonding, whereas CF₃-substituted analogues (12c: 106–110°C) have lower values .
- Solubility : The azepan-1-yl group in the target compound likely improves aqueous solubility compared to methyl or sulfanyl substituents.
Biological Activity
Ethyl 4-(azepan-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, antiproliferative, and analgesic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Studies have shown that derivatives of pyridazines, including this compound, exhibit significant antimicrobial properties. The antimicrobial efficacy was evaluated using standard organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity Data
| Compound | Organism | MIC (µg/ml) | Activity Level |
|---|---|---|---|
| A | Staphylococcus aureus | 32 | High |
| A | Escherichia coli | 64 | Moderate |
| A | Candida albicans | 16 | High |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Antiproliferative Activity
The antiproliferative effects of this compound were assessed in various cancer cell lines. It demonstrated significant inhibition of cell growth in breast cancer (MCF7) and lung cancer (A549) cell lines.
Table 2: Antiproliferative Activity Data
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MCF7 | 15 | 85 |
| A549 | 20 | 78 |
The IC50 values suggest that the compound is effective in inhibiting cell proliferation at low concentrations.
Analgesic Activity
In vivo studies have indicated that the compound possesses analgesic properties. Pain models in rodents showed a significant reduction in pain responses when treated with this compound.
Case Study: Analgesic Effects
A study conducted on mice using the formalin test demonstrated that administration of the compound at doses of 10 mg/kg resulted in a reduction of pain scores by approximately 70% during the second phase of the test.
The biological activities of this compound are believed to be mediated through various mechanisms including:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in microbial metabolism.
- Cell Cycle Arrest: Its antiproliferative effects may result from interference with cell cycle progression.
- Modulation of Pain Pathways: The analgesic effects could be due to modulation of neurotransmitter release or receptor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
